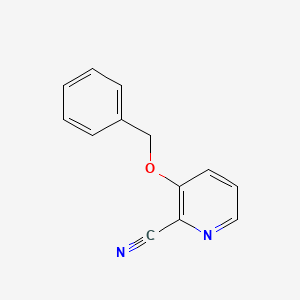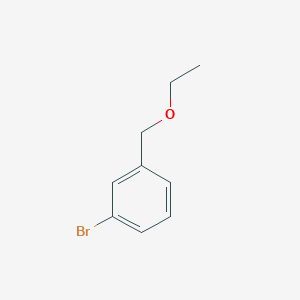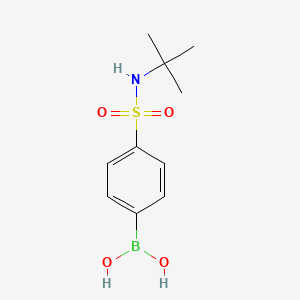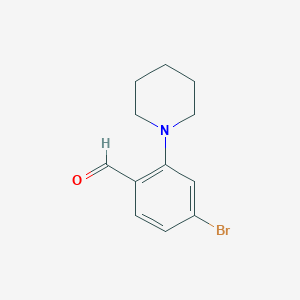
3-(Benzyloxy)picolinonitrile
説明
Synthesis Analysis
The synthesis of heterocyclic compounds related to 3-(Benzyloxy)picolinonitrile is described in several papers. For example, the synthesis of 2-phenyl-7-azaindole via Chichibabin cyclization involves the condensation of 2-fluoro-3-picoline and benzonitrile . This process is complex due to the dimerization of the picoline and the fast addition of LDA to benzonitrile. Similarly, the synthesis of 4-benzylpyridines through Pd-catalyzed C-H arylation between 4-picoline and aryl halides is reported, which does not require strong organometallic reagents . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)picolinonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Benzyloxy)picolinonitrile can be deduced from the crystal structure analysis of related benzonitrile derivatives. For instance, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile was determined, showing that the crystals belong to the monoclinic system . Additionally, the structure of 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile was analyzed, revealing an intramolecular C—H⋯F hydrogen bond and the dihedral angle between the benzene ring and the morpholine ring . These studies provide insights into the potential molecular geometry and intramolecular interactions that might be present in 3-(Benzyloxy)picolinonitrile.
Chemical Reactions Analysis
The chemical reactivity of benzonitrile derivatives is explored in several papers. For example, the 1,3-dipolar cycloaddition of benzonitrilio-2-propanide with quinones leads to the formation of spiro-oxazolines . This indicates that nitrile groups in these compounds can participate in cycloaddition reactions. Furthermore, azo coupling reactions are used to synthesize 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines, demonstrating the versatility of benzonitrile derivatives in forming azo compounds . These reactions could be relevant to the chemical behavior of 3-(Benzyloxy)picolinonitrile in the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can be inferred from the properties of similar compounds discussed in the papers. For instance, the bioconversion of aromatic compounds with a benzene ring to picolinic acid using recombinant Escherichia coli suggests that benzonitrile derivatives might be amenable to biotransformation . The solubility, stability, and reactivity of these compounds would be important factors in their physical and chemical characterization. Although the exact properties of 3-(Benzyloxy)picolinonitrile are not provided, the properties of related compounds offer a foundation for predicting its behavior.
科学的研究の応用
Reactivity in Glycosylation
The reactivity of various glucose derivatives, including those with picolinyl ether groups, has been studied. The 3-O-picolinyl ether of a protected N-acetylglucosamine exhibited a strong intramolecular hydrogen bond, impacting its reactivity in glycosylation processes (Crich & Dudkin, 2001).
Synthesis of Substituted Picolinonitriles
A novel synthesis approach for 3-hydroxy-4-substituted picolinonitriles was developed using gold(I)-catalyzed cyclization, demonstrating a unique method of producing these compounds under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).
Cyclization Mechanisms
Studies on the cyclization of picoline derivatives have revealed insights into reaction mechanisms and structures of intermediates, contributing to the understanding of chemical transformations in organic synthesis (Ma, Breslin, Keresztes, Lobkovsky, & Collum, 2008).
Synthesis of Heterocycles
Research on 2-picolinium derivatives has shown their potential in synthesizing various heterocyclic compounds, demonstrating their utility in producing biologically active molecules (Darwish, 2008).
Applications in Organic Light-Emitting Diodes (OLEDs)
Studies on the synthesis of picolinonitrile derivatives have been crucial in developing materials for red phosphorescent OLEDs, highlighting the role of these compounds in advanced electronic applications (Liu, Ma, Zhang, Song, Ding, Fung, & Fan, 2018).
Herbicide Development
Research on triketone-aminopyridines, which include benzyl-containing picolinonitrile derivatives, has contributed significantly to the development of new herbicides. These studies have enhanced understanding of the inhibitory mechanisms and potential applications in agriculture (Nan, Yang, Lin, Yan, Zhou, Wei, Chen, Yang, Qu, & Yang, 2021).
特性
IUPAC Name |
3-phenylmethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDQGOHNPADKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623991 | |
| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)picolinonitrile | |
CAS RN |
24059-90-3 | |
| Record name | 3-(Phenylmethoxy)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)




